
Dexefaroxan
Descripción general
Descripción
Dexefaroxan es un antagonista selectivo del receptor alfa 2-adrenérgico. Se ha estudiado por sus potenciales efectos terapéuticos, particularmente en el contexto de enfermedades neurodegenerativas como la enfermedad de Alzheimer. This compound mejora la neurogénesis hipocampal al aumentar la supervivencia y diferenciación de nuevas células granulares .
Métodos De Preparación
La preparación de dexefaroxan involucra varias rutas sintéticas. Un método incluye la condensación de Darzens de 2-fluorobenzaldehído con 2-bromobutanoato de etilo para proporcionar un intermedio de epóxido. Este intermedio se somete a reacciones adicionales para producir this compound . Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Dexefaroxan experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: También puede sufrir reacciones de reducción, aunque las condiciones específicas y los reactivos para estas reacciones se informan con menos frecuencia.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Neurogenesis and Neuroprotection
Dexefaroxan has demonstrated significant effects on neurogenesis, particularly in the hippocampus, which is crucial for learning and memory. The compound promotes the survival and differentiation of new neurons, making it a candidate for therapeutic strategies in conditions like Alzheimer's disease.
- Mechanism of Action : By antagonizing alpha-2 adrenergic receptors, this compound increases norepinephrine release in the hippocampus. This action enhances neurogenesis and supports cognitive functions through pathways associated with brain-derived neurotrophic factor (BDNF) expression .
-
Case Studies :
- Chronic Treatment in Alzheimer's Models : In rat models of Alzheimer's disease, chronic administration of this compound improved cognitive function and increased the survival rates of newly generated neurons .
- Acute Administration Effects : Acute treatment significantly enhanced learning and memory performance in behavioral assays, supporting its role as a cognitive enhancer .
Cognitive Enhancement
This compound has shown promise in enhancing memory performance across various experimental models.
- Research Findings :
- In studies involving passive avoidance tasks, this compound improved memory retention and facilitated spatial memory processes in the Morris water maze task .
- The compound also ameliorated age-related memory deficits in older rats, suggesting potential utility in treating cognitive decline associated with aging .
Therapeutic Potential in Alzheimer's Disease
The compound's ability to enhance neurogenesis and improve cognitive functions positions it as a potential therapeutic agent for Alzheimer's disease.
- Behavioral Phenotypes Improvement : this compound treatment improved behavioral phenotypes in transgenic mouse models of Alzheimer's disease, leading to increased BDNF mRNA levels .
- Neuroprotective Effects : Studies indicate that this compound provides neuroprotection by enhancing cholinergic activity and reducing neuronal apoptosis, which are critical factors in neurodegenerative conditions .
Summary Table of Research Findings
Mecanismo De Acción
Dexefaroxan ejerce sus efectos antagonizando los receptores alfa 2-adrenérgicos. Esta acción conduce a la liberación de noradrenalina en el hipocampo, lo que a su vez promueve la neurogénesis y mejora las funciones cognitivas. Los objetivos moleculares involucrados incluyen los receptores alfa 2-adrenérgicos y las vías relacionadas con la expresión de BDNF .
Comparación Con Compuestos Similares
Dexefaroxan es único en su antagonismo selectivo de los receptores alfa 2-adrenérgicos. Los compuestos similares incluyen:
Efaroxan: Otro antagonista del receptor alfa 2-adrenérgico con efectos neurogénicos similares.
Asimilobina: Un alcaloide con actividad neurogénica y permeabilidad de la barrera hematoencefálica.
N-metilasimilobina: Otro alcaloide con propiedades similares a la asimilobina.
This compound destaca por sus efectos específicos sobre la neurogénesis hipocampal y sus posibles aplicaciones terapéuticas en enfermedades neurodegenerativas.
Actividad Biológica
Dexefaroxan is a selective alpha-2 adrenergic receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative disorders and cognitive enhancement. This compound's biological activity primarily revolves around its effects on neurogenesis, neurotransmitter release, and neuroprotection. The following sections detail the mechanisms of action, research findings, and case studies related to this compound.
This compound operates primarily by blocking alpha-2 adrenergic receptors, which are known to inhibit norepinephrine release. This antagonism leads to increased levels of norepinephrine in the brain, promoting various neurobiological processes.
Enhanced Neurogenesis
Research indicates that this compound treatment can enhance neurogenesis in the adult hippocampus. A study demonstrated that while this compound did not significantly increase cell proliferation, it promoted the survival of newly formed neurons by reducing apoptosis. This effect was associated with an upregulation of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and differentiation .
Neuroprotective Effects
This compound has shown protective effects against neurodegeneration. In animal models, it has been reported to increase acetylcholine release in the cortex, which may improve cognitive functions affected by degenerative diseases . Its ability to enhance cholinergic activity suggests a potential role in treating cognitive deficits associated with conditions like Alzheimer's disease.
Study Overview
A range of studies have explored the biological activity of this compound, focusing on its effects on neurogenesis, neurotransmitter modulation, and behavioral outcomes. Below is a summary of key findings:
Case Studies
- Chronic Treatment in Alzheimer's Models : Chronic administration of this compound in rat models of Alzheimer's disease resulted in improved cognitive function and increased survival rates of newly generated neurons in the hippocampus. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
- Acute Administration Effects : Acute treatment with this compound was shown to significantly enhance learning and memory performance in various behavioral assays, supporting its role as a cognitive enhancer .
- Neuroprotective Studies : In studies focusing on the protective effects against neurodegeneration, this compound demonstrated significant neuroprotection by enhancing cholinergic activity and reducing neuronal apoptosis .
Propiedades
IUPAC Name |
2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATZLMXRALDSJW-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143249-88-1 | |
Record name | Dexefaroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143249881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEXEFAROXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F751MO69EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.